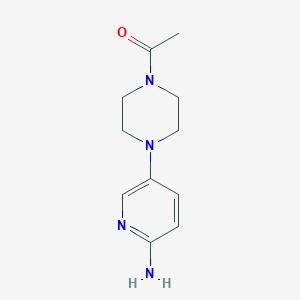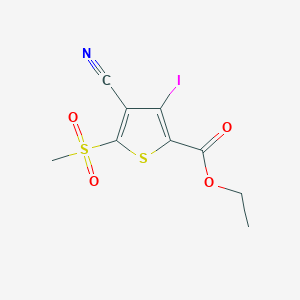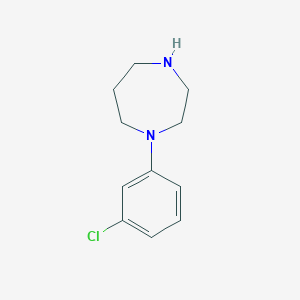![molecular formula C14H26N2 B8751579 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8751579.png)
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-Propanediamine, 2-methyl-N1-tricyclo[33113,7]dec-2-yl- is a compound that contains two amino groups attached to neighboring carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- typically involves the reaction of trans-2-(adamantan-1-yl)-3-methylaziridine with various reagents. One common method includes dissolving trans-2-(adamantan-1-yl)-3-methylaziridine in methylene chloride, followed by the addition of triethylamine and di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature for about an hour .
Industrial Production Methods
While specific industrial production methods for 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques .
化学反応の分析
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include carbon disulfide, benzil, and various acids and bases. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various derivatives of 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-, such as imidazolidine-2-thione and dihydropyrazine derivatives .
科学的研究の応用
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- has several scientific research applications:
Chemistry: It is used as a precursor to heterocyclic systems and as a chiral resolving agent.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Vicinal diamines, including 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-, possess properties that make them potential candidates for developing antiarrhythmic, anticonvulsant, and antitumor drugs.
作用機序
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with metals, which can then participate in various catalytic reactions. These reactions often involve the activation of substrates and the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
- 1,2-Diphenylethane-1,2-diamine
- Cyclohexane-1,2-diamine
- N1-Isopropyl-2-methyl-1,2-propanediamine
Uniqueness
1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl- is unique due to the presence of the adamantyl fragment, which increases its lipophilicity and conformational rigidity. This makes it more stable and effective in forming chelate complexes with metals compared to other vicinal diamines .
特性
分子式 |
C14H26N2 |
|---|---|
分子量 |
222.37 g/mol |
IUPAC名 |
1-N-(2-adamantyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C14H26N2/c1-14(2,15)8-16-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13,16H,3-8,15H2,1-2H3 |
InChIキー |
RLBLHMIZKKOWLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC1C2CC3CC(C2)CC1C3)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
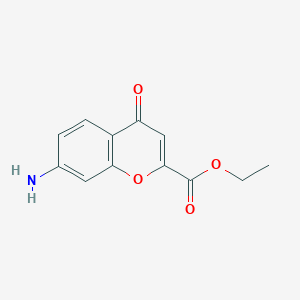
![O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine](/img/structure/B8751504.png)
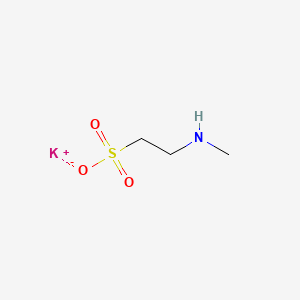
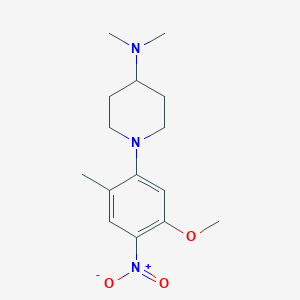
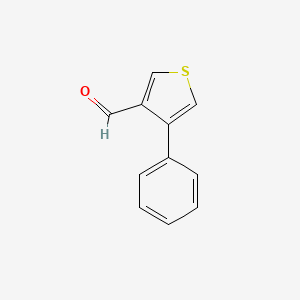
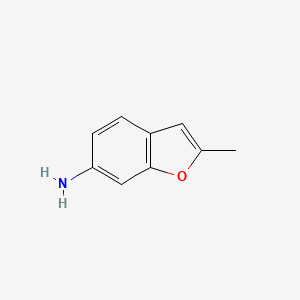

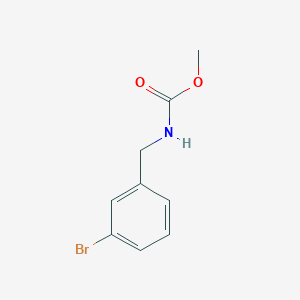
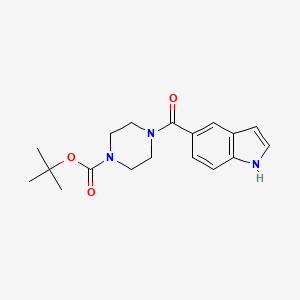
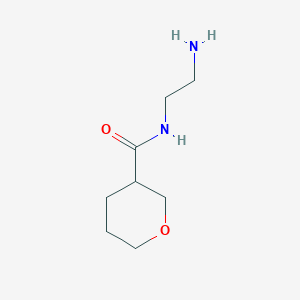
![1H-Pyrrolo[2,3-b]pyridine-3-methanol, a-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B8751562.png)
